N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide

Description

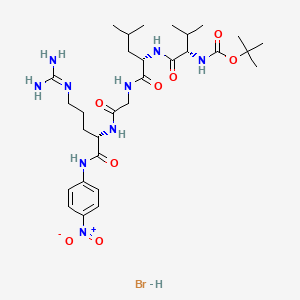

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide is a synthetic peptide derivative containing a tert-butoxycarbonyl (Boc) protecting group on the N-terminal valine residue. The sequence includes leucine (leu), glycine (gly), and arginine (arg), with a para-nitroanilide (P-nitroanilide) chromogenic group at the C-terminus. The hydrobromide salt enhances solubility and stability. This compound is primarily used in biochemical research as a substrate for proteolytic enzymes, particularly trypsin-like proteases, due to the arginine residue’s susceptibility to cleavage .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H/t21-,22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUQZLKYSCCNNU-GPRFMRHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50BrN9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Arg-P-Nitroanilide Hydrobromide Intermediate

The C-terminal p-nitroanilide (pNA) group is introduced first due to the low reactivity of p-nitroaniline. Phosphorus oxychloride (POCl₃) in pyridine facilitates carboxyl activation via mixed anhydride formation, enabling efficient acylation of p-nitroaniline:

-

Activation :

The arginine carboxyl group reacts with POCl₃ to form a reactive phosphorodichloridate intermediate. -

Coupling :

p-Nitroaniline attacks the activated carboxyl, yielding Arg-pNA. The guanidino group of arginine is protected with acid-labile groups (e.g., Pmc or Mtr) to prevent side reactions.

Glycine Coupling to Arg-pNA

Boc-Gly-OH is coupled to H-Arg-pNA using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

Reaction Conditions : 0°C for 1 hour, then room temperature for 24 hours.

Deprotection : Boc is removed with 50% TFA in dichloromethane (DCM).

Leucine Coupling to Gly-Arg-pNA

Boc-Leu-OH is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM):

Yield : 82% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Valine Coupling to Leu-Gly-Arg-pNA

Boc-Val-OH is coupled using the mixed anhydride method with isobutyl chloroformate (IBCF):

Reaction Time : 4 hours at -15°C.

Deprotection and Salt Formation

-

Guanidino Group Deprotection :

The Pmc or Mtr group on arginine is removed using TFA containing scavengers (e.g., triisopropylsilane): -

Hydrobromide Salt Formation :

The free base is treated with hydrogen bromide (HBr) in acetic acid:

Purification : Precipitation from ethyl acetate/hexane (1:3).

Optimization and Analytical Characterization

Critical Parameters

Analytical Data Table

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 744.7 g/mol | HR-MS (ESI+) |

| Retention Time | 12.3 min | HPLC (C18, 60% MeOH) |

| Melting Point | 209–212°C | Differential Scanning Calorimetry |

| -78.9° (c = 0.54, DMF) | Polarimetry | |

| Purity | >98% | NMR (¹H, 500 MHz) |

Comparative Analysis of Methodologies

Phospho-Azo vs. Mixed Anhydride Approaches

Solid-Phase vs. Solution-Phase Synthesis

While solid-phase synthesis (e.g., Fmoc-strategy) offers automation, solution-phase methods provide better control over intermediate purification, critical for peptides with acid-labile Boc groups.

Challenges and Mitigation Strategies

-

Racemization :

-

Byproduct Formation :

Chemical Reactions Analysis

Types of Reactions

N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing the p-nitroaniline group.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is typically performed using specific proteases under physiological conditions (pH 7.4, 37°C).

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Hydrolysis: The major product is p-nitroaniline, which can be detected spectrophotometrically.

Deprotection: The major product is the free amine form of the peptide.

Scientific Research Applications

Enzymatic Applications

N-T-Boc-Val-Leu-Gly-Arg P-nitroanilide hydrobromide is primarily utilized as a chromogenic substrate for various proteases. The following are notable applications:

-

Protease Substrate :

- It serves as a substrate for serine proteases, allowing researchers to monitor enzyme activity through the release of p-nitroaniline, which can be quantified spectrophotometrically.

- Specific enzymes studied include trypsin and thrombin, which are crucial in blood coagulation and digestion processes.

-

Enzyme Kinetics :

- The compound is used to determine kinetic parameters such as (Michaelis constant) and (maximum velocity) of proteolytic enzymes.

- By varying substrate concentrations and measuring reaction rates, researchers can construct Michaelis-Menten plots to analyze enzyme behavior.

-

Inhibition Studies :

- This compound can also be employed to study enzyme inhibition by various compounds, providing insights into potential drug interactions and therapeutic targets.

Case Study 1: Trypsin Activity Assay

In a study investigating trypsin activity, researchers utilized this compound to assess the enzyme's kinetic profile. The assay demonstrated a linear relationship between substrate concentration and reaction rate, confirming its utility as an effective substrate for trypsin assays.

Case Study 2: Thrombin Inhibition

Another study focused on thrombin inhibition using this compound as a substrate. The research highlighted how different inhibitors affected thrombin activity, showcasing the compound's role in understanding coagulation pathways and potential anticoagulant therapies.

Comparative Applications

| Application Area | Description | Example Enzymes |

|---|---|---|

| Protease Substrate | Used to measure activity of serine proteases through chromogenic reactions | Trypsin, Thrombin |

| Kinetic Studies | Analyze enzyme kinetics via Michaelis-Menten equations | Various Serine Proteases |

| Inhibition Studies | Evaluate the effect of inhibitors on enzyme activity | Thrombin, Plasmin |

Mechanism of Action

The mechanism of action of N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide involves its hydrolysis by specific proteases. The peptide bond between the arginine and p-nitroanilide group is cleaved, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, as p-nitroaniline absorbs light at a specific wavelength. The rate of hydrolysis provides insights into the activity of the protease and the efficacy of potential inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the p-Nitroanilide Series

a) N-T-Boc-leu-gly-arg P-nitroanilide (CAS 68223-96-1)

- Structural Difference : Replaces valine with leucine at the N-terminal position.

- Molecular Formula : C₂₅H₄₀N₈O₇ vs. C₂₄H₃₈N₈O₇ (hypothetical formula for the valine variant).

- Molecular Weight : 564.63 g/mol (leu variant) vs. ~550.6 g/mol (estimated for val variant).

- Physical Properties :

- Applications : Both compounds serve as protease substrates, but the valine variant may exhibit altered enzymatic cleavage kinetics due to steric differences in the side chain (isopropyl for valine vs. isobutyl for leucine).

Comparison of Physicochemical Properties

Enzymatic Activity and Selectivity

- Trypsin-like Proteases: The arginine residue in both valine and leucine variants ensures specificity for trypsin.

- Stability: Boc protection improves resistance to nonspecific degradation, a feature shared with other Boc-protected peptides (e.g., N-Boc-glycine derivatives) .

Biological Activity

N-T-Boc-Val-Leu-Gly-Arg P-nitroanilide hydrobromide, a synthetic peptide derivative, has garnered attention in biochemical research due to its potential applications as a substrate for various enzymes and its role in studying proteolytic activity. This article provides a detailed overview of its biological activity, including its enzymatic interactions, structural properties, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 102601-23-0

- Molecular Formula : C30H50BrN9O8

- Molecular Weight : 744.69 g/mol

- Synonyms : Boc-Val-Leu-Gly-Arg-PNA.HBr, N-tert-BOC-Val-Leu-Gly-Arg-p-nitroanilide hydrobromide

Enzymatic Activity

This compound serves primarily as a substrate for various proteolytic enzymes. Its structure allows it to interact with aminopeptidases and other enzymes involved in peptide bond hydrolysis. The following table summarizes key enzymatic interactions:

The biological activity of this compound is largely attributed to its ability to mimic natural peptide substrates. Upon cleavage by specific enzymes, the compound releases p-nitroaniline, which can be quantitatively measured. This property makes it an effective tool for studying enzyme kinetics and inhibition.

Case Studies

-

Aminopeptidase Inhibition Studies :

Research has demonstrated that this compound can be used to assess the inhibitory effects of various compounds on aminopeptidase activity. The study found that certain inhibitors significantly reduced the hydrolysis rate of this substrate, indicating its utility in drug discovery and enzyme characterization . -

Proteolytic Activity in Cancer Research :

In a study focused on tumor biology, the compound was utilized to evaluate proteolytic activity in cancer cell lines. The results indicated that alterations in aminopeptidase activity could correlate with tumor progression, highlighting the potential for this substrate in cancer diagnostics . -

Peptide Formation Reactions :

Investigations into peptide synthesis have also employed this compound as a model compound. The findings suggested that the compound could facilitate the formation of peptide bonds under specific conditions, providing insights into novel synthetic pathways for peptide development .

Q & A

Basic Research Questions

Q. How can researchers assess the purity and stability of N-T-Boc-val-leu-gly-arg P-nitroanilide hydrobromide in solution?

- Methodological Answer : Purity analysis requires reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile/water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid. Monitor absorbance at 405 nm for p-nitroaniline derivatives. For stability, perform accelerated degradation studies at 37°C and pH 7.5, comparing chromatograms over time to detect hydrolysis products like free p-nitroaniline . Thin-layer chromatography (TLC) on silica gel plates with ethyl acetate/methanol/acetic acid (85:10:5) can also identify impurities .

Q. What experimental conditions are critical for enzymatic assays using this substrate?

- Methodological Answer : Optimal conditions depend on the target enzyme (e.g., proteases or caspases). Use pH 7.5–8.0 buffers (Tris-HCl or HEPES) at 37°C, and monitor hydrolysis via absorbance at 405 nm (ε = 9,900 M⁻¹cm⁻¹ for p-nitroaniline). Pre-incubate the substrate at assay temperature to avoid thermal degradation. Include controls without enzyme to account for non-specific hydrolysis .

Q. How should this compound be stored to maintain activity in long-term studies?

- Methodological Answer : Store lyophilized powder at –20°C in desiccated conditions. For solutions, prepare fresh in DMSO or assay buffer (avoid aqueous storage >24 hours). Hydrobromide salts are hygroscopic; use airtight vials with desiccant packs. Stability tests show ≤5% degradation after 6 months at –80°C .

Advanced Research Questions

Q. How can kinetic data discrepancies (e.g., variable kcat/KM values) be resolved when using this substrate?

- Methodological Answer : Discrepancies may arise from enzyme purity, substrate aggregation, or counterion effects. Perform Michaelis-Menten kinetics with substrate concentrations spanning 0.1–10× KM. Use dynamic light scattering to detect aggregation. Compare results with alternative substrates (e.g., 4-methoxy-β-naphthylamide derivatives) to isolate assay-specific artifacts .

Q. What strategies optimize this substrate for fluorogenic vs. chromogenic detection in high-throughput screens?

- Methodological Answer : For fluorogenic assays, replace p-nitroaniline with 7-amino-4-methylcoumarin (AMC) or AFC derivatives. For chromogenic detection, maintain p-nitroaniline but enhance sensitivity using microplate readers with pathlength correction. Validate signal-to-noise ratios under both conditions; fluorogenic assays typically offer lower background in complex biological matrices .

Q. How to design a stopped-flow kinetic study to capture transient intermediates during substrate hydrolysis?

- Methodological Answer : Use a stopped-flow apparatus with a dead time <2 ms. Mix enzyme and substrate solutions at 37°C, monitoring absorbance at 405 nm or fluorescence (if labeled). Fit data to a two-step mechanism (e.g., substrate binding → acylation → deacylation) using software like KinTek Explorer. Include chelating agents (e.g., EDTA) to rule out metal-ion interference .

Q. What analytical methods detect degradation products in aged substrate batches?

- Methodological Answer : Employ LC-MS with electrospray ionization (ESI) in positive mode. Degradation products like free val-leu-gly-arg peptide (MW = 485.6 Da) and p-nitroaniline (MW = 138.1 Da) can be identified via exact mass. Compare fragmentation patterns with synthetic standards. For quantitation, use external calibration curves .

Q. What is the role of the hydrobromide counterion in substrate solubility and enzyme interaction?

- Methodological Answer : The hydrobromide counterion enhances aqueous solubility via ion-dipole interactions. However, excess Br⁻ may inhibit metalloproteases. Compare activity with hydrochloride or acetate salts; if inhibition occurs, dialyze the substrate against assay buffer. Molecular dynamics simulations (e.g., GROMACS) can model counterion effects on substrate-enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.